5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide
Description
Properties
IUPAC Name |
5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-12-19(16,17)10-3-2-9(18-10)11(15)13-6-4-8(14)5-7-13/h2-3,8,12,14H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMSSPLYZBUUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the piperidine and sulfonamide groups. One common synthetic route is the reaction of furan-2-carboxylic acid with 4-hydroxypiperidine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with methylamine to introduce the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form a furan-2-carboxylic acid derivative.
Reduction: : The piperidine ring can be reduced to form a piperidinol derivative.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4) .
Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .
Substitution: : Nucleophiles such as ammonia (NH3) and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid derivatives.
Reduction: : Piperidinol derivatives.
Substitution: : Various substituted sulfonamides.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: : It may serve as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: : Potential use in drug development, particularly in designing new therapeutic agents.
Industry: : Application in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features:
Target Compound :
- Core : Furan-2-sulfonamide.
- Substituents : 4-Hydroxypiperidine-1-carbonyl, N-methyl.
- Molecular Formula : C₁₂H₁₇N₂O₅S (calculated).
- Analog 1: 2-Chloro-5-(4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl)-4-(furan-2-ylmethyl-amino)benzenesulfonamide () : Core: Benzenesulfonamide. Substituents: 4-Hydroxypiperidine, chloro, furan-2-ylmethyl-amino. Molecular Formula: C₂₃H₂₃Cl₂N₃O₅S.
Analog 2 : 5-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide () :
- Core : Furan-2-sulfonamide.
- Substituents : Piperazine, 2-methoxyphenyl.
- Molecular Formula : C₁₇H₂₁N₃O₅S.
Analog 3 : 5-Bromo-N-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)carbamothioyl)furan-2-carboxamide () :
- Core : Furan-2-carboxamide.
- Substituents : Bromo, thiourea, 4-methylpiperidine sulfonyl.
Structural Implications :
- Substitution of furan with benzene (Analog 1) or bromine (Analog 3) alters electronic properties and steric bulk, influencing binding affinity .
Observations :
- Suzuki coupling (used in Analog 1) enables aromatic diversification but requires transition-metal catalysts .
- The target compound’s synthesis would likely prioritize hydroxyl group stability, contrasting with halogenated analogs (e.g., Analog 1’s chloro substituents) .
Physicochemical Properties
Key Findings :
- The hydroxypiperidine group in Analog 1 shows distinct NMR signals (δ 3.29–4.40 ppm) correlating with its conformational flexibility .
- Lower purity in Analog 2 (90%) may reflect challenges in piperazine derivatization .
Insights :
- Antimicrobial activity in derivatives highlights the sulfonamide group’s role in bacterial enzyme inhibition .
Biological Activity
5-(4-hydroxypiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H16N2O4S
- Molecular Weight : 288.34 g/mol
- CAS Number : 1171523-19-5
The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors. Notably, sulfonamides have been recognized for their role as inhibitors of carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and facilitating various physiological processes.
-
Inhibition of Carbonic Anhydrases :
- The compound has been studied for its inhibitory effects on human carbonic anhydrase isoforms, particularly CA IX and CA XII, which are implicated in tumor progression and metastasis. In vitro studies have shown that modifications to the sulfonamide structure can enhance selectivity and potency against these isoforms .
- Cell Viability and Migration :
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, including the formation of piperidine derivatives through cyclization reactions. The structure-activity relationship indicates that modifications at the piperidine ring can significantly influence biological activity.
| Compound | CA IX Inhibition (nM) | Cell Line | Viability Reduction (%) |
|---|---|---|---|
| 16a | 51.6 | HT-29 | 20% at 400 μM |
| 16b | 99.6 | MDA-MB-231 | Significant under hypoxia |
| 16e | Not specified | MG-63 | Better than AZM |
Case Studies
Several studies have explored the efficacy of sulfonamide derivatives, including those structurally related to this compound:
- Study on CA Inhibitors :
- Cell Migration Studies :
Q & A
Basic Research Question
- Enzyme inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ATPase-Glo™) with staurosporine as a positive control .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with cisplatin as a reference drug .
- Controls : Include vehicle-only (DMSO < 0.1%) and untreated cells to rule out solvent effects .
What strategies can mitigate discrepancies between computational predictions and experimental data regarding the compound’s physicochemical properties?
Advanced Research Question
- Multi-software validation : Compare DFT calculations (Gaussian 09) with molecular dynamics (AMBER) to assess logP and pKa .
- Empirical validation : Cross-check predicted solubility with experimental shake-flask HPLC measurements .
- Solvent effects : Account for dielectric constants in simulations to align with experimental partition coefficients .
How does the hydroxypiperidine moiety influence the compound’s pharmacokinetic profile, and what modifications could enhance metabolic stability?
Advanced Research Question
- Metabolism studies : Incubate with liver microsomes (human/rat) to identify oxidation hotspots (e.g., CYP3A4-mediated hydroxylation) .
- Structural modifications : Fluorination at C4 of piperidine or methyl substitution on the hydroxypiperidine nitrogen to block metabolic degradation .
- Permeability : Use Caco-2 cell monolayers to assess passive diffusion and P-glycoprotein efflux .
What analytical techniques (e.g., NMR, HPLC-MS) are critical for purity assessment, and how should method validation be conducted?
Basic Research Question
- Quantitative NMR : Integrate proton signals (e.g., N-methyl at δ 2.8–3.2 ppm) against an internal standard (e.g., TMS) .
- HPLC-MS : Use a C18 column (5 µm, 4.6 × 250 mm) with mobile phase (0.1% formic acid/acetonitrile) for 95% purity thresholds .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² ≥ 0.999), LOD/LOQ, and inter-day precision (±2% RSD) .
How can researchers design structure-activity relationship (SAR) studies to identify key functional groups responsible for observed biological effects?
Advanced Research Question
- Analog synthesis : Systematically modify substituents (e.g., replace hydroxypiperidine with morpholine or thiomorpholine) .
- Pharmacophore mapping : Use Schrödinger’s Phase to align active conformers and identify critical H-bond donors/acceptors .
- Statistical analysis : Apply multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
